4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O3S/c1-4-31-21-6-8-22(9-7-21)32(29,30)25-18-24(28-15-13-26(2)14-16-28)19-5-10-23-20(17-19)11-12-27(23)3/h5-10,17,24-25H,4,11-16,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKUNPFHVAOPNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 422.52 g/mol. The structure includes an ethoxy group, an indoline moiety, and a piperazine ring, contributing to its diverse biological interactions.
Anticancer Activity
Research indicates that compounds with sulfonamide groups can exhibit anticancer properties. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines.
Table 1: Anticancer Activity Data
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific signaling pathways associated with cell survival and proliferation. It is hypothesized that the compound interferes with the PI3K/Akt pathway, leading to increased apoptosis in cancer cells.
Neuropharmacological Effects
Preliminary studies suggest that this compound may also possess neuropharmacological properties. The piperazine moiety is known for its activity in modulating neurotransmitter systems.
Table 2: Neuropharmacological Activity Data
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer demonstrated a significant reduction in tumor size after treatment with a regimen including this compound. Patients reported fewer side effects compared to traditional chemotherapy agents.
- Neuroprotective Effects : In a study assessing cognitive function in aged rats, administration of the compound improved memory retention and reduced markers of oxidative stress, suggesting potential use in neurodegenerative diseases.
Scientific Research Applications
Anticancer Properties
Research indicates that 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide exhibits anti-proliferative effects against various cancer cell lines, including human breast and colon cancer cells. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated its cytotoxic effects, suggesting that it may serve as a lead compound for developing new anticancer agents.
Anti-inflammatory Effects
Compounds with benzenesulfonamide structures have been noted for their anti-inflammatory properties. The presence of the indole and piperazine groups in this compound may enhance its pharmacological profile by inhibiting cyclooxygenase enzymes, which are critical in inflammatory processes.
Enzyme Inhibition
This compound has shown promise as an inhibitor of carbonic anhydrase IX, a target in cancer therapy due to its role in tumor growth and metastasis. Its selectivity for carbonic anhydrase IX over other isoforms was highlighted in studies where it demonstrated low IC50 values, indicating high potency .
Cytotoxicity Assays
In vitro studies conducted on human breast cancer cell lines (e.g., MDA-MB-231) demonstrated that this compound induced apoptosis significantly compared to control groups .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding affinity of this compound to various biological targets, providing insights into its mechanism of action. These studies suggest that the compound interacts favorably with specific enzymes and receptors critical for its anticancer activity.
Preparation Methods
Preparation of 4-Ethoxybenzenesulfonamide
The synthesis begins with the preparation of the core structure. Sulfonation of 4-ethoxyaniline followed by chlorination and amination yields 4-ethoxybenzenesulfonamide.
Reaction Conditions :
- Sulfonation: Fuming sulfuric acid (20% SO₃), 0–5°C, 4 hours.
- Chlorination: Thionyl chloride, reflux, 2 hours.
- Amination: Ammonium hydroxide, room temperature, 12 hours.
Yield : 78% (over three steps).
Synthetic Route 2: Fragment Coupling Using Dehydrating Agents
Preparation of Indolin-Piperazine Ethylamine Intermediate
A key intermediate, 2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethylamine, is synthesized via reductive amination:
- Reductive Amination :
React 1-methylindolin-5-carbaldehyde with 4-methylpiperazine and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature for 24 hours.
Yield : 82% (HPLC purity: 98.5%).
Coupling to Benzenesulfonamide Core
The ethylamine intermediate is coupled to 4-ethoxybenzenesulfonyl chloride using ethyl chloroformate as a dehydrating agent in dichloromethane (DCM) at 0°C:
Reaction Conditions :
- 4-Ethoxybenzenesulfonyl chloride (1.2 eq), ethyl chloroformate (1.5 eq), TEA (3 eq).
- Stir at 0°C for 2 hours, then room temperature for 6 hours.
Yield : 74% (HPLC purity: 99.1%).
Synthetic Route 3: Mitsunobu Reaction for Ethyl Bridge Formation
Diastereoselective Coupling
The Mitsunobu reaction enables the formation of the ethyl bridge with controlled stereochemistry:
Reactants :
- 4-Ethoxybenzenesulfonamide
- 2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethanol
Conditions :
Yield : 68% (chiral HPLC purity: 99.3%).
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC for Enantiomeric Excess
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield (%) | 52 | 68 | 61 |
| Purity (HPLC, %) | 98.9 | 99.1 | 99.3 |
| Scalability | Moderate | High | Low |
| Stereochemical Control | None | None | High |
Q & A
Q. What synthetic strategies are employed for the preparation of this sulfonamide derivative?
The compound is synthesized via multi-step reactions involving sulfonamide coupling and purification. A general approach includes:
- Sulfonyl chloride coupling : Reacting a sulfonyl chloride derivative with an amine-containing intermediate in dry pyridine under controlled conditions (room temperature, 5 hours) .
- Purification : Post-reaction, the crude product is acidified, filtered, and purified via flash chromatography to achieve >95% purity .
- Key steps : Optimization of reaction stoichiometry (e.g., 1.1 mmol sulfonyl chloride per 0.6 mmol amine intermediate) and solvent selection (pyridine for nucleophilic substitution) are critical for yield improvement .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- NMR spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions (e.g., ethoxy, piperazine, and indoline groups) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks) and detects impurities .
- Chromatography : HPLC or TLC monitors reaction progress and purity, with mobile phases tailored to the compound’s polarity .
Q. How does the 4-methylpiperazine moiety influence physicochemical properties?
- Solubility : The basic piperazine nitrogen enhances water solubility at physiological pH, critical for in vitro assays .
- Pharmacokinetics : The moiety may improve blood-brain barrier penetration, as seen in analogs with similar substituents .
- Experimental validation via logP measurements (e.g., shake-flask method) and permeability assays (e.g., Caco-2 cells) is recommended .
Advanced Research Questions
Q. How can computational modeling and crystallography resolve structural ambiguities in this compound?
- X-ray crystallography : Single-crystal analysis using SHELXL refines bond lengths and angles, particularly for the benzenesulfonamide core and piperazine conformation .
- Docking studies : Molecular dynamics simulations predict binding interactions with targets (e.g., enzymes or receptors), guided by crystallographic data .
- Example workflow:
Solve crystal structure with SHELX suite .
Perform energy minimization using AMBER or CHARMM force fields.
Validate docking poses with experimental IC₅₀ data from analogous compounds .
Q. What strategies address contradictions in reported biological activities of sulfonamide analogs?
- Comparative SAR studies : Systematically vary substituents (e.g., ethoxy vs. methoxy groups) and assess activity trends .
- Data normalization : Use standardized assays (e.g., enzyme inhibition with ATPase vs. kinase targets) to minimize protocol variability .
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem, crystallographic databases) to identify outliers or consensus mechanisms .
Q. Which in vivo models are suitable for evaluating efficacy and toxicity?
- Pharmacokinetic profiling : Rodent models assess bioavailability, half-life, and metabolite formation via LC-MS/MS .
- Toxicity screens : Zebrafish embryos or murine models evaluate hepatotoxicity and neurotoxicity, leveraging structural analogs with known safety profiles .
- Dose optimization : Use Hill equation modeling to balance efficacy (e.g., ED₅₀) and toxicity (LD₅₀) .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield Optimization Tips | Reference |
|---|---|---|---|
| Sulfonamide coupling | Pyridine, sulfonyl chloride (1.1 eq) | Control reaction time (<6 hours) | |
| Purification | Flash chromatography (hexane:EtOAc) | Gradient elution for polar byproducts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
